1,1,3,3-Tetramethyl-disiloxane

Descripción general

Descripción

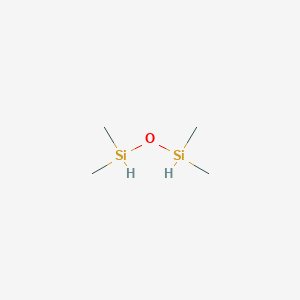

1,1,3,3-Tetramethyl-disiloxane is an organosilicon compound with the molecular formula C4H14OSi2. It is a colorless, transparent liquid known for its mild reducing properties and its use as a hydride source in various chemical reactions. This compound is widely used in organic synthesis, polymer production, and as an intermediate in the preparation of other organosilicon compounds .

Métodos De Preparación

1,1,3,3-Tetramethyl-disiloxane can be synthesized through several methods:

Reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane: This method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, or lithium borohydride in tetrahydrofuran.

Hydrolysis of Dimethylchlorosilane: This conventional method uses the hydrolysis of dimethylchlorosilane to produce this compound.

Análisis De Reacciones Químicas

1,1,3,3-Tetramethyl-disiloxane undergoes various chemical reactions, including:

Hydrosilylation: It acts as a hydride source in hydrosilylation reactions to synthesize mono-functionalized siloxane derivatives.

Reduction: It is used as a reducing agent to synthesize alkyl halides from aldehydes.

Dehydrogenative Silylation: This reaction involves the formation of polymers by reacting with alkadienes and alkynes.

Bromination: It enables direct bromination of carboxylic acids in the presence of indium bromide as a catalyst.

Common reagents and conditions used in these reactions include platinum catalysts, indium bromide, and various metal hydrides. The major products formed from these reactions are siloxane derivatives, alkyl halides, and polymers .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which 1,1,3,3-tetramethyl-disiloxane exerts its effects involves its electrophilic nature, making it an attractive hydride source. In hydrosilylation reactions, it donates hydride ions to unsaturated substrates, facilitating the formation of siloxane bonds. In reduction reactions, it transfers hydride ions to carbonyl compounds, reducing them to alcohols or amines .

Comparación Con Compuestos Similares

1,1,3,3-Tetramethyl-disiloxane can be compared with other similar organosilicon compounds:

1,1,3,3,5,5-Hexamethyltrisiloxane: This compound has a similar structure but with an additional siloxane unit, making it more suitable for certain polymer applications.

Octamethylcyclotetrasiloxane: This cyclic compound is used in the production of silicone elastomers and resins.

1,1,1,3,3,3-Hexafluoro-2-propanol: Although not a siloxane, this compound is used in similar reduction reactions due to its strong hydride-donating properties.

This compound stands out due to its mild reducing properties, making it a versatile reagent in organic synthesis and polymer production .

Actividad Biológica

1,1,3,3-Tetramethyl-disiloxane (TMDS) is an organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C4H14OSi2

- Molecular Weight : 134.32 g/mol

- Appearance : Colorless to yellowish transparent liquid

- Boiling Point : 292 °C

- Flash Point : 118 °C

- Specific Gravity : 0.98

- Solubility : Soluble in many organic solvents, including aromatic hydrocarbons and petroleum hydrocarbons.

TMDS exhibits biological activity primarily through its interactions with enzymes and proteins. It serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), enhancing the detection of biomolecules by forming stable complexes with them. The compound's silylating properties facilitate the formation of trimethylsilyl derivatives, which are crucial for improving the sensitivity and specificity of analytical techniques .

Biochemical Pathways

- Enzyme Modulation : TMDS can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular functions such as metabolism, growth, and apoptosis.

- Gene Expression : The compound may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular differentiation and proliferation.

- Cell Signaling : TMDS influences signaling pathways that regulate cell growth and differentiation .

Cellular Effects

The biological activity of TMDS extends to various cellular processes:

- Metabolic Changes : Alters metabolic rates by affecting enzyme activities involved in critical biochemical reactions.

- Cell Growth and Differentiation : Influences signaling pathways that regulate these processes, potentially impacting cellular health and function.

Research Findings and Case Studies

Research has demonstrated the versatility of TMDS in biological applications:

- Gas Chromatography Applications : Used extensively as a derivatizing agent to enhance the analysis of complex biomolecules in GC-MS.

- Cell Culture Modifications : TMDS has been utilized to modify cell culture conditions, impacting growth rates and cellular behavior.

- Potential in Drug Delivery Systems : Investigated for its ability to facilitate drug delivery through its interactions with biological membranes .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity affecting metabolic pathways |

| Gene Expression | Influences transcription factors impacting cellular growth |

| Cell Signaling | Modulates signaling pathways related to cell differentiation |

| Analytical Applications | Enhances detection in GC-MS for biomolecule analysis |

Safety Profile

While TMDS is generally considered safe for laboratory use, it does present some hazards:

Propiedades

IUPAC Name |

dimethylsilyloxy(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQDQZEMGUESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30812-70-5 | |

| Details | Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30812-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

134.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-26-7 | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.